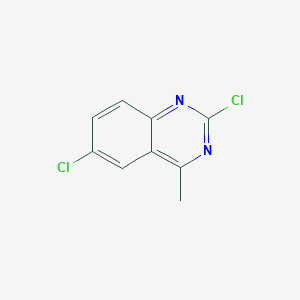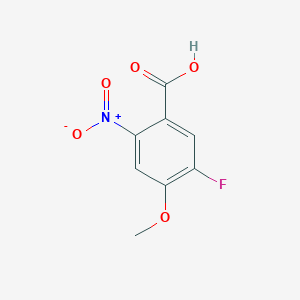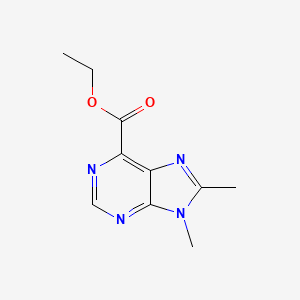
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a dimethylamino group at the second position and a hydroxyl group at the eighth position on the naphthalene ring, along with two ketone groups at the first and fourth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione typically involves the introduction of the dimethylamino group and the hydroxyl group onto the naphthoquinone core. One common method is the reaction of 2-amino-8-hydroxynaphthalene-1,4-dione with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione involves its interaction with biological molecules. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-8-hydroxyquinoline
- 2-(Dimethylamino)-1,4-naphthoquinone
- 8-Hydroxy-2-methylamino-1,4-naphthoquinone
Uniqueness
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione is unique due to the specific arrangement of functional groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous for specific research and industrial purposes.
Propiedades
Número CAS |
41067-05-4 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO3/c1-13(2)8-6-10(15)7-4-3-5-9(14)11(7)12(8)16/h3-6,14H,1-2H3 |
Clave InChI |
XYTWWJBQCNOFLQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11887566.png)
![11h-Indeno[1,2-b]quinoxaline](/img/structure/B11887570.png)

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)


![4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11887616.png)


![2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11887634.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11887642.png)

